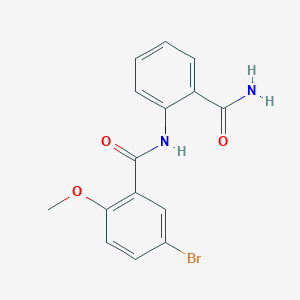![molecular formula C22H17ClN2O3S B244980 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244980.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCA or BCA-1 and has been synthesized using various methods.
作用機序
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been proposed that BCA exerts its effects by targeting various signaling pathways involved in cell growth, survival, and inflammation. BCA has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. BCA has also been reported to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been reported to have various biochemical and physiological effects. In cancer cells, BCA has been shown to induce apoptosis and cell cycle arrest. In neurodegenerative diseases, BCA has been reported to reduce oxidative stress and inflammation. BCA has also been shown to inhibit the production of pro-inflammatory cytokines. In addition, BCA has been reported to have antioxidant properties.
実験室実験の利点と制限
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its potential to inhibit the growth of various cancer cell lines. BCA has also been shown to have neuroprotective effects and to reduce inflammation. However, there are limitations to using BCA in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. In addition, more studies are needed to determine the optimal dosage and treatment duration of BCA.
将来の方向性
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to determine the optimal dosage and treatment duration of BCA for various applications. Furthermore, more studies are needed to evaluate the safety and toxicity of BCA in animal models and humans. Finally, the potential of BCA as a therapeutic agent for various diseases should be explored further.
合成法
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been reported in various research articles. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzothiazole in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then reacted with 4-methoxyphenol and acetic anhydride to obtain the final product.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, BCA has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, BCA has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of BCA, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
分子式 |
C22H17ClN2O3S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-15-7-9-16(10-8-15)28-13-21(26)24-19-12-14(6-11-17(19)23)22-25-18-4-2-3-5-20(18)29-22/h2-12H,13H2,1H3,(H,24,26) |
InChIキー |
LDRUTNAMNDQHME-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B244909.png)
![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
![N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide](/img/structure/B244913.png)
![2,5-dichloro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244915.png)
![3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244916.png)
![4-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244921.png)
![2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244923.png)